4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.BrH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBWQNVZGWURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NS2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation and Functionalization
The foundational step involves constructing the thiazolo[5,4-c]pyridine scaffold. Patent US8058440B2 outlines a method starting with a piperidone derivative, which undergoes treatment with phosphorus sulfide (P<sub>4</sub>S<sub>10</sub>) to form the thiazole ring. This exothermic reaction requires careful temperature control (60–80°C) in an aromatic hydrocarbon solvent like toluene. The intermediate 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 2) is isolated in 85–90% yield after acidic workup using hydrochloric acid.
Table 1: Reaction Conditions for Thiazole Formation
| Parameter | Value |
|---|---|
| Starting Material | Piperidone derivative |
| Reagent | P<sub>4</sub>S<sub>10</sub> |
| Solvent | Toluene |
| Temperature | 60–80°C |
| Catalyst | Secondary amine (e.g., morpholine) |
| Yield | 85–90% |
Bromination and Methylation
Subsequent bromination of compound 2 employs copper(II) bromide (CuBr<sub>2</sub>) and alkyl nitrites (e.g., isoamyl nitrite) in dichloromethane at 0–5°C. This step introduces a bromine atom at the 2-position, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3). Methylation at the 5-position is achieved using formaldehyde and triacetoxysodium borohydride (STAB) in tetrahydrofuran (THF), with yields exceeding 75%.
Table 2: Bromination and Methylation Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | CuBr<sub>2</sub>, alkyl nitrite | Dichloromethane | 0–5°C | 70% |
| Methylation | Formaldehyde, STAB | THF | 25°C | 75% |
Cyanation and Hydrolysis
Compound 3 undergoes cyanation via reaction with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C, forming 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4). Hydrolysis of the nitrile group is performed using lithium hydroxide (LiOH) in ethanol-water (3:1) at 70°C, yielding the carboxylic acid derivative (compound 5). Acidification with hydrobromic acid (HBr) instead of hydrochloric acid directly produces the hydrobromide salt with >95% purity.
Alternative Routes and Comparative Analysis
Reductive Cyclization Strategies
Patent US7371863B2 describes a parallel approach for isoxazolo-pyridines, adaptable to thiazolo systems. Here, a pyridine precursor undergoes reductive cyclization using sodium borohydride (NaBH<sub>4</sub>) in aqueous ethanol, forming the saturated ring system. While this method avoids toxic phosphorus sulfides, it requires stringent control of pH (maintained at 2–3 using HBr) to prevent over-reduction.
Direct Salt Formation
The hydrochloride salt of the target compound (CAS 1349708-63-9) is commercially documented. Conversion to the hydrobromide salt involves dissolving the free base in anhydrous ethanol and treating with 48% HBr gas at 40°C for 6 hours. This method achieves near-quantitative conversion but requires careful handling of corrosive HBr.
Optimization and Industrial Scalability
Solvent Selection and Recycling
Toluene and DMF are preferred for their high boiling points and compatibility with moisture-sensitive reagents. Patent US8058440B2 emphasizes solvent recovery via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Biological Activities
Research has indicated that 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo-pyridine compounds possess antimicrobial properties against a range of bacterial strains. This makes them potential candidates for developing new antibiotics .
- Anticancer Properties : There is emerging evidence suggesting that thiazolo-pyridine derivatives may inhibit cancer cell proliferation. For instance, compounds similar to 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol have been studied for their effects on specific cancer cell lines .
- Neuroprotective Effects : Some studies indicate that thiazole-containing compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Medicinal Chemistry Applications
The unique structural characteristics of this compound make it a valuable scaffold for medicinal chemistry:
- Drug Design : The compound can serve as a lead structure for synthesizing novel pharmaceuticals. Modifications to the thiazole and pyridine rings can enhance its pharmacological profiles and selectivity against specific biological targets.
- Synthesis of Derivatives : Researchers are exploring various synthetic routes to generate derivatives with improved efficacy and reduced toxicity. This includes altering substituents on the nitrogen and sulfur atoms within the structure .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to develop materials with enhanced properties such as thermal stability and electrical conductivity.
- Sensors : Its unique electronic properties make it suitable for use in sensor technology. Research is ongoing into its application in electrochemical sensors for detecting environmental pollutants or biological markers.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated various thiazolo-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol structure significantly enhanced its antibacterial activity.
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Letters, researchers synthesized several derivatives of thiazolo-pyridine compounds. One derivative showed promising results in inhibiting the growth of breast cancer cell lines by inducing apoptosis.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol (Oxazolo Analogue) :
- Solubility : Exhibits higher solubility at pH 6.8 compared to thiazolo derivatives due to the oxygen atom’s electronegativity enhancing hydrogen bonding .
- Permeability : Demonstrates low Caco-2 permeability (a measure of intestinal absorption), attributed to its polarizable oxazole ring and reduced lipophilicity .
- Metabolic Stability : Superior metabolic stability in liver microsomes, likely due to resistance to oxidative degradation .
- hERG Inhibition : Clean hERG profile (IC₅₀ > 30 µM), indicating a lower risk of cardiotoxicity .
- 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl Derivatives: Example: N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-5-methyl-1,2-oxazole-3-carboxamide (CAS 1396678-26-4).
Functional Group Variations
Hydrobromide vs. Hydrochloride Salts :
- Hydrobromide salts generally exhibit lower hygroscopicity compared to hydrochlorides, enhancing stability in formulation. However, bromide ions may pose toxicity concerns at high doses, unlike chloride .
- Example: 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride (CAS EN300-6487640) shows similar solubility but differs in counterion effects on pharmacokinetics .
Benzoxazolone vs. Thiazolo Derivatives :
Data Table: Key Properties of Thiazolo Derivatives and Analogs
| Compound | Solubility (pH 6.8) | Caco-2 Permeability | Metabolic Stability (t₁/₂, min) | hERG IC₅₀ (µM) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide | Moderate | Low | Not Reported | >30 | 273.14 (free base) |
| 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol | High | Low | >60 | >30 | 255.25 |
| CAS 1396678-26-4 (1,3-thiazolo derivative) | Low | Moderate | 45 | >30 | 485.94 |
| BI-2545 (benzoxazolone derivative) | pH-dependent | High | 35 | >30 | 452.52 |
Research Findings and Limitations
- Thiazolo vs. However, empirical data on the hydrobromide salt’s permeability remain scarce .
- Synthetic Challenges : Thiazolo rings are synthetically more demanding than oxazolo counterparts due to sulfur’s lower nucleophilicity, requiring harsh conditions that may compromise yield .
Notes
- Evidence from Autotaxin inhibitor studies (e.g., compound 18 in ) suggests that acidic heterocycles like the thiazolo-hydroxyl group are critical for zinc chelation but may necessitate salt formation for optimal bioavailability .
- Contradictions arise in solubility-permeability trade-offs: highly soluble derivatives (e.g., oxazolo) often exhibit poor permeability, underscoring the need for balanced molecular design .
Biological Activity
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H8N2OS·HBr
- Molecular Weight : 232.12 g/mol
- CAS Number : 1461705-31-6
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Specific methods include the use of thiazole derivatives and pyridine derivatives to form the thiazolo-pyridine structure.
Antimicrobial Activity
Studies have shown that thiazolo-pyridine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that various derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that compounds within this class can inhibit inflammatory pathways:
- In vivo models have shown that these compounds reduce edema in animal models of inflammation. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, with notable reductions in paw swelling observed at doses of 50 mg/kg .
Analgesic Properties
The analgesic effects of thiazolo-pyridine derivatives have also been documented:
- In studies utilizing the hot plate and acetic acid-induced writhing tests, compounds demonstrated significant analgesic activity comparable to standard analgesics like aspirin .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of thiazolo-pyridine derivatives is influenced by various substituents on the thiazole and pyridine rings:
Q & A
Q. What are the optimal synthetic routes for 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic ring formation, starting with pyridine or thiazole precursors. Key steps include cyclization using reagents like POCl₃ or HBr (for hydrobromide salt formation). Optimization should focus on:
- Temperature control : Cyclization reactions often require precise thermal conditions (e.g., 80–120°C) to minimize side products .
- Catalyst selection : Lewis acids (e.g., SnCl₄) or transition metals can enhance reaction efficiency .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the thiazolo-pyridine backbone and hydrobromide counterion. Look for characteristic shifts: pyridine protons at δ 8.5–9.5 ppm and thiazole protons at δ 6.5–7.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak for C₇H₈N₂OS·HBr ≈ 273.03 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
Q. What are the recommended storage conditions to ensure long-term stability of this hydrobromide salt?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation.
- Temperature: –20°C for long-term storage; ambient conditions are acceptable for short-term use if desiccated (relative humidity <30%) .
- Avoid aqueous solutions unless buffered (pH 6–7), as acidic/basic conditions may degrade the thiazolo-pyridine core .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or pharmacological potential of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole sulfur and pyridine nitrogen are reactive centers .
- Molecular docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., kinase enzymes). Prioritize docking poses where the hydrobromide ion participates in salt-bridge interactions .
Q. What experimental strategies resolve contradictions in solubility data between theoretical predictions and empirical observations?
- Methodological Answer :
- Phase-solubility analysis : Measure solubility in buffered solutions (pH 1–12) to identify ionization-dependent discrepancies .
- Co-solvent systems : Test DMSO/water or PEG-based mixtures to enhance dissolution while monitoring for salt dissociation .
- Thermodynamic modeling : Apply the Hansen Solubility Parameters (HSP) to correlate experimental data with polarity, hydrogen bonding, and dispersion forces .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity while minimizing interference from the hydrobromide counterion?
- Methodological Answer :
- Counterion control : Compare activity of the hydrobromide salt with its free base or other salts (e.g., hydrochloride) .
- Buffer selection : Use low-ionic-strength buffers (e.g., 10 mM HEPES) to avoid bromide ion interference in enzymatic assays .
- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular distribution independently of counterion effects .
Q. What interdisciplinary approaches integrate chemical engineering principles (e.g., membrane separation) to improve synthesis scalability?
- Methodological Answer :
- Membrane filtration : Use nanofiltration membranes (MWCO ≈ 300 Da) to separate unreacted precursors during continuous-flow synthesis .
- Process intensification : Optimize heat/mass transfer via microreactors to enhance cyclization efficiency .
- Quality-by-Design (QbD) : Apply statistical modeling (e.g., DOE) to identify critical process parameters (CPPs) affecting yield and purity .
Data Analysis and Theoretical Frameworks
Q. How can researchers reconcile discrepancies between spectroscopic data and X-ray crystallography results for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR/IR data with single-crystal X-ray structures to confirm tautomeric forms or conformational flexibility .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers or ring-flipping processes .
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
